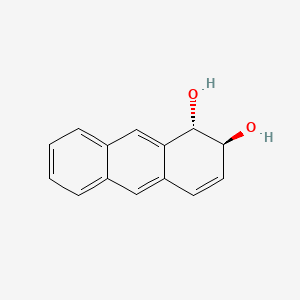
1,2-Anthracenediol, 1,2-dihydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Anthracenediol, 1,2-dihydro-, trans-: is a chemical compound with the molecular formula C14H12O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features two hydroxyl groups attached to the first and second carbon atoms of the anthracene ring system
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Anthracenediol, 1,2-dihydro-, trans- can be synthesized through several methods. One common approach involves the reduction of 1,2-anthraquinone using sodium borohydride (NaBH4) in an alcohol solvent such as ethanol. The reaction typically occurs at room temperature and yields the desired diol product.
Industrial Production Methods: Industrial production of 1,2-Anthracenediol, 1,2-dihydro-, trans- may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
化学反应分析
Types of Reactions: 1,2-Anthracenediol, 1,2-dihydro-, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1,2-anthraquinone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction of the diol can lead to the formation of anthracene.
Substitution: The hydroxyl groups in the compound can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in ethanol.
Substitution: Acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: 1,2-Anthraquinone.
Reduction: Anthracene.
Substitution: Esters of 1,2-Anthracenediol.
科学研究应用
1,2-Anthracenediol, 1,2-dihydro-, trans- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound’s structural properties make it useful in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-, trans- involves its interaction with molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s aromatic ring system allows it to participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical and biological systems.
相似化合物的比较
1,2-Anthraquinone: An oxidized form of 1,2-Anthracenediol.
Anthracene: The parent hydrocarbon of 1,2-Anthracenediol.
1,2-Anthracenediol, 1,2-dihydro-, cis-: A stereoisomer of the trans- compound.
Uniqueness: 1,2-Anthracenediol, 1,2-dihydro-, trans- is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The trans- configuration of the hydroxyl groups can lead to different physical and chemical properties compared to its cis- counterpart.
属性
CAS 编号 |
82311-44-2 |
|---|---|
分子式 |
C14H12O2 |
分子量 |
212.24 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C14H12O2/c15-13-6-5-11-7-9-3-1-2-4-10(9)8-12(11)14(13)16/h1-8,13-16H/t13-,14-/m0/s1 |
InChI 键 |
UJETWGFPSGKAAS-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C2C=C3[C@@H]([C@H](C=CC3=CC2=C1)O)O |
规范 SMILES |
C1=CC=C2C=C3C(C(C=CC3=CC2=C1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)


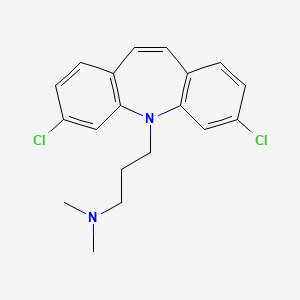
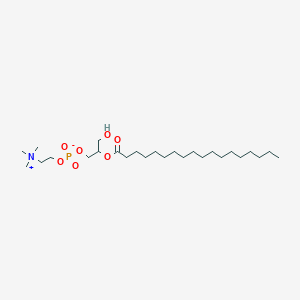
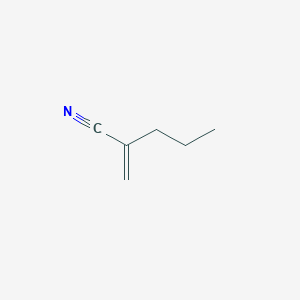
![6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B14155492.png)
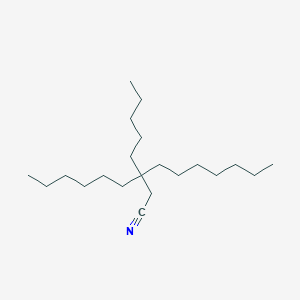
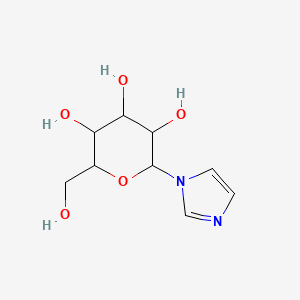
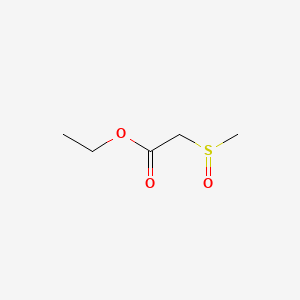
![4-[(2E)-2-benzylidenehydrazinyl]pyrimidin-2(1H)-one](/img/structure/B14155516.png)
![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
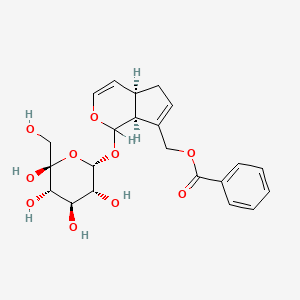
![Benzo[cd]indol-2-yl-(2-methoxy-phenyl)-amine](/img/structure/B14155535.png)
